molecular formula C25H31ClN2O3S B12156996 Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate

Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate

Cat. No.: B12156996
M. Wt: 475.0 g/mol
InChI Key: WZRZFGMAILUCHK-UHFFFAOYSA-N
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Description

Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a tetrahydrobenzo[b]thiophene moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Tetrahydrobenzo[b]thiophene Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzo[b]thiophene ring.

    Acetylation: The tetrahydrobenzo[b]thiophene intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Chlorophenylmethyl Intermediate: This involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenylmethyl intermediate.

    Coupling Reaction: The acetylated tetrahydrobenzo[b]thiophene and the chlorophenylmethyl intermediate are coupled using a base such as sodium hydride or potassium carbonate.

    Formation of the Piperidine Carboxylate: The final step involves the reaction of the coupled intermediate with ethyl piperidine-4-carboxylate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzo[b]thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Research: The compound can be used to study the effects of piperidine carboxylates on cellular processes.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of related compounds.

    Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Uniqueness

Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate is unique due to its combination of a piperidine ring, a chlorophenyl group, and a tetrahydrobenzo[b]thiophene moiety. This unique structure may confer specific pharmacological properties that are not present in similar compounds, making it a valuable subject of study in medicinal chemistry.

Properties

Molecular Formula

C25H31ClN2O3S

Molecular Weight

475.0 g/mol

IUPAC Name

ethyl 1-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(2-chlorophenyl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C25H31ClN2O3S/c1-3-31-25(30)17-12-14-28(15-13-17)23(18-8-4-6-10-20(18)26)22-19-9-5-7-11-21(19)32-24(22)27-16(2)29/h4,6,8,10,17,23H,3,5,7,9,11-15H2,1-2H3,(H,27,29)

InChI Key

WZRZFGMAILUCHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(SC4=C3CCCC4)NC(=O)C

Origin of Product

United States

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